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Compound of Interest

Compound Name: D-(+)-Fucose

Cat. No.: B8817758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of glycoscience and therapeutic development, the stereochemistry of

monosaccharides plays a pivotal role in determining biological function. This guide provides a

comprehensive comparison of the biological activities of D-fucosylated and L-fucosylated

compounds, drawing upon experimental data to elucidate their distinct roles in mammalian

systems. The stark reality is that while L-fucose is a ubiquitous and essential component of

numerous physiological processes, D-fucose is largely a biological bystander, a fact

underscored by the high stereospecificity of the enzymes that govern fucose metabolism and

utilization.

At a Glance: Key Differences in Biological Activity
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Biological Process L-Fucosylated Compounds
D-Fucosylated
Compounds

Metabolic Integration

Readily metabolized and

incorporated into glycans via

dedicated enzymatic

pathways.[1]

Not significantly metabolized or

incorporated into mammalian

glycans due to a lack of

specific enzymes.[1]

Enzyme Specificity

Recognized as a substrate by

fucosyltransferases (for

incorporation) and α-L-

fucosidases (for removal).

Generally not recognized as a

substrate by mammalian

fucosyltransferases and

related enzymes.

Selectin Binding

Essential for the formation of

selectin ligands (e.g., Sialyl

Lewis X) that mediate cell

adhesion in processes like

immune response and

inflammation.

Do not support selectin

binding, as the specific

stereochemistry of L-fucose is

crucial for receptor interaction.

Notch Signaling

O-fucosylation of Notch

receptors by POFUT1 is critical

for proper signaling,

influencing cell fate decisions.

[2][3][4]

Does not participate in Notch

signaling due to the inability to

be incorporated onto Notch

receptors.

Immunogenicity

Generally non-immunogenic in

humans as it is a native sugar.

However, non-human

fucosylation patterns can be

immunogenic.

Predicted to be highly

immunogenic in mammals as

they would be recognized as

foreign "non-self" antigens.

Metabolic Pathways: A Tale of Two Enantiomers
The profound difference in the biological activity of D- and L-fucosylated compounds begins at

the most fundamental level: metabolism. Mammalian cells possess sophisticated and highly

specific enzymatic machinery for the synthesis and utilization of L-fucose. In contrast, there are

no known dedicated metabolic pathways for D-fucose in mammals.
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L-fucose is primarily made available for glycosylation reactions in the form of GDP-L-fucose,

which is synthesized through two main pathways:

De Novo Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose through

a series of enzymatic reactions.

Salvage Pathway: This pathway utilizes free L-fucose, either from extracellular sources or

from the lysosomal degradation of glycoconjugates, and converts it into GDP-L-fucose.

D-fucose, on the other hand, is not a substrate for the enzymes in these pathways. This

metabolic exclusivity is the primary reason for the rarity of D-fucosylated glycans in mammalian

systems.
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Metabolic pathways of L-fucose leading to glycan incorporation versus the metabolic inertness

of D-fucose in mammals.

Enzymatic Specificity: A Lock and Key Scenario
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The enzymes responsible for fucosylation (fucosyltransferases) and defucosylation

(fucosidases) exhibit a high degree of stereospecificity, almost exclusively recognizing the L-

enantiomer of fucose.

Fucosyltransferases: These enzymes catalyze the transfer of fucose from the donor

substrate, GDP-L-fucose, to acceptor molecules like glycoproteins and glycolipids. They are

highly specific for GDP-L-fucose and do not utilize GDP-D-fucose as a substrate. This

ensures the correct incorporation of L-fucose into biologically active glycans.

α-L-Fucosidases: These enzymes are responsible for cleaving α-L-fucosidic bonds to

remove fucose residues from glycans. As their name implies, they are specific for the L-

configuration.

This enzymatic barrier is a critical factor preventing the formation of D-fucosylated

glycoconjugates in mammals.

Cell Adhesion and Signaling: The L-Fucose
Prerogative
L-fucosylated glycans are integral to many critical cell signaling and adhesion events. In

contrast, there is no evidence to suggest that D-fucosylated compounds play any role in these

processes in mammals.

Selectin-Mediated Cell Adhesion
Selectins are a family of cell adhesion molecules that play a crucial role in the immune

response, inflammation, and cancer metastasis. Their function is dependent on binding to

specific L-fucosylated carbohydrate ligands, most notably the Sialyl Lewis X (sLex) antigen.

The L-fucose residue within the sLex tetrasaccharide is essential for the interaction with the

lectin domain of selectins. The specific orientation of the hydroxyl groups on L-fucose is critical

for coordinating with a calcium ion in the selectin's binding pocket, a prerequisite for stable

binding. Due to the different stereochemistry, D-fucose cannot fulfill this structural requirement,

and therefore, D-fucosylated glycans are not recognized by selectins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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